N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O3S and its molecular weight is 459.88. The purity is usually 95%.
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Scientific Research Applications
Radiotherapy Enhancement and Cancer Treatment
A notable application of compounds similar to 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide is in enhancing the efficacy of radiotherapy for cancer treatment. Studies have shown that derivatives of this compound, such as N-phenylpyrimidin-2-amine derivatives, significantly inhibited cell viability and increased the proportion of cells arrested at the G2/M phase of the cell cycle. These compounds, particularly PPA15, have been found to increase radiosensitivity, making them promising treatments to improve the effectiveness of radiotherapy in cancer patients (Jung et al., 2019).
Anticancer Properties
Compounds structurally similar to 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide have been synthesized and studied for their anticancer properties. For instance, fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Hosamani et al., 2015).
Antimicrobial Activity
Certain derivatives have been synthesized with the intention of exploring their antimicrobial potential. For example, compounds bearing a fluorine atom in the benzoyl group have shown enhanced antimicrobial activity, suggesting their use in treating various bacterial and fungal infections (Desai et al., 2013).
Antifungal Activity
Pyrimidine derivatives containing an amide moiety have demonstrated notable antifungal activities against several pathogens, highlighting their potential as antifungal agents (Wu et al., 2021).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O3S/c1-30-16-6-5-13(10-15(16)21)24-17(28)11-27-20(29)26-8-7-23-19(18(26)25-27)31-14-4-2-3-12(22)9-14/h2-10H,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHZYXVMHEEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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